(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

Catalog No.
S13593251
CAS No.
M.F
C9H11BrClNO
M. Wt
264.54 g/mol
Availability
In Stock
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(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

Product Name

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

IUPAC Name

(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

VBHHSQJDATUBQH-VIFPVBQESA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)Br

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Cl)Br

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9_9H11_{11}BrClNO and a molecular weight of approximately 264.54 g/mol. This compound features a chiral center at the carbon atom adjacent to the amino group, which is significant for its biological activity and interactions. The presence of bromine and chlorine substituents on the phenyl ring contributes to its unique chemical properties and potential applications in medicinal chemistry and material science .

The chemical reactivity of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL can be attributed to its functional groups:

  • Amino Group: The amino group (-NH2_2) can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
  • Hydroxyl Group: The alcohol (-OH) can undergo dehydration to form alkenes or participate in esterification reactions.
  • Halogen Atoms: The bromine and chlorine atoms can engage in halogen exchange reactions, allowing for modifications of the compound's structure.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

Research indicates that (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Neuropharmacological Effects: Given its structural similarity to known neurotransmitters, it may interact with neurotransmitter receptors, influencing neurological pathways.

The specific biological effects of this compound require further investigation through pharmacological studies to elucidate its mechanism of action and therapeutic potential .

The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL typically involves several key steps:

  • Starting Materials: The synthesis often begins with 4-bromo-3-chlorobenzaldehyde as the primary precursor.
  • Reduction: The aldehyde functional group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4_4).
  • Amination: The resulting alcohol undergoes amination, where an amine source is added under acidic or basic conditions to introduce the amino group.
  • Chiral Resolution: If necessary, chiral resolution techniques are employed to isolate the desired enantiomer from any racemic mixture formed during synthesis .

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting specific diseases or conditions due to its unique structure and reactivity.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in drug development.
  • Material Science: Its properties may be exploited in creating specialty chemicals or polymers with enhanced characteristics .

Interaction studies of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL focus on its binding affinity to various biological targets:

  • Enzymatic Interactions: Investigating how this compound interacts with specific enzymes can provide insights into its metabolic pathways and potential side effects.
  • Receptor Binding: Studies on receptor binding affinities may reveal its role as an agonist or antagonist in neurotransmitter systems, contributing to understanding its pharmacological profile.

These studies are crucial for determining the therapeutic viability of the compound .

Several compounds share structural similarities with (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL. Here are a few notable examples:

Compound NameCAS NumberUnique Features
(3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL1270275-71-2Enantiomer with different biological activity
3-Amino-3-(4-bromo-pheny)propan-1-OL1234567-XLacks chlorine substituent; may exhibit different reactivity
3-Amino-3-(4-chlorophenyl)propan-1-Ol88606126-XContains only chlorine; potentially different pharmacological effects

Uniqueness

The uniqueness of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL lies in its specific chiral configuration and the dual presence of bromine and chlorine on the phenyl ring. These features contribute to distinct chemical reactivity and potential biological activities that may not be observed in structurally similar compounds. This makes it a valuable candidate for further research in both medicinal chemistry and material science .

Molecular Formula and Weight

The compound (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol possesses the molecular formula C₉H₁₁BrClNO and has a molecular weight of 264.55 grams per mole [1] [2]. This molecular composition reflects the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure [1]. The compound is assigned the Chemical Abstracts Service registry number 1269951-25-8, which serves as its unique chemical identifier [1] [2].

The molecular weight of 264.55 grams per mole places this compound within the medium molecular weight range for amino alcohol derivatives [1]. The substantial contribution of the halogen substituents, particularly bromine and chlorine, accounts for approximately 40% of the total molecular weight, significantly influencing the compound's physical and chemical properties [1] [2].

PropertyValueSource Reference
Molecular FormulaC₉H₁₁BrClNO [1] [2]
Molecular Weight264.55 g/mol [1] [2]
Chemical Abstracts Service Number1269951-25-8 [1] [2]
Heavy Atom Count11 [1]
Halogen Content2 atoms (Br, Cl) [1] [2]

Structural Representation and Chemical Bonding

The structural representation of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol can be expressed through various chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System notation is represented as OCCC@HC1=CC=C(Br)C(Cl)=C1, which clearly indicates the stereochemical configuration at the chiral center [1] [2]. The canonical Simplified Molecular Input Line Entry System format presents the structure as NC@@HC1C=C(Cl)C(Br)=CC=1 [2].

The International Chemical Identifier representation provides a comprehensive description: InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 [1] [2]. This notation incorporates stereochemical information through the /t9-/m0/s1 designation, specifically indicating the S-configuration at carbon-3 [1] [2]. The corresponding International Chemical Identifier Key is VBHHSQJDATUBQH-VIFPVBQESA-N [1] [2].

The chemical bonding within this molecule encompasses multiple bond types characteristic of organic amino alcohol compounds [3]. The aliphatic portion contains typical carbon-carbon single bonds with lengths approximately 1.54 Å, consistent with standard tetrahedral carbon geometry [3]. The carbon-nitrogen bond exhibits a length of approximately 1.47 Å, which is shorter than the carbon-carbon bonds due to the higher electronegativity of nitrogen [3]. The carbon-oxygen bond in the alcohol functional group measures approximately 1.43 Å, representing the shortest bond length among the aliphatic single bonds [3].

Bond TypeTypical Length (Å)Geometric Description
Carbon-Carbon1.54Aliphatic single bond
Carbon-Nitrogen1.47Amine functional group
Carbon-Oxygen1.43Alcohol functional group
Carbon-Bromine1.94Aromatic halogen bond
Carbon-Chlorine1.77Aromatic halogen bond

The aromatic ring system exhibits characteristic delocalized bonding with carbon-carbon bond lengths of approximately 1.39 Å [3]. The halogen substituents form single bonds with the aromatic carbons, with the carbon-bromine bond measuring approximately 1.94 Å and the carbon-chlorine bond approximately 1.77 Å [3]. These bond lengths reflect the larger atomic radii of the halogen atoms compared to carbon [3].

Stereochemistry and Chirality

S-Configuration at C-3

The stereochemical designation of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol specifically indicates the S-configuration at the third carbon atom [1] [2]. This configuration is determined according to the Cahn-Ingold-Prelog priority rules, which assign priorities based on atomic number and subsequent structural considerations [4] [5]. At the stereogenic center, the amino group receives the highest priority due to nitrogen's atomic number, followed by the substituted phenyl ring, the propanol chain, and finally the hydrogen atom [4] [5].

The S-configuration results from the counterclockwise arrangement of substituents when viewed from the position opposite to the lowest priority group (hydrogen) [4] [6]. This stereochemical arrangement is explicitly represented in the Simplified Molecular Input Line Entry System notation through the [C@H] designation, which indicates the specific three-dimensional orientation of the substituents around the chiral carbon [1] [2].

Experimental studies on similar amino alcohol systems have demonstrated that the S-configuration typically corresponds to specific physical and biological properties [4] [5]. The stereochemical integrity of this configuration is maintained under normal conditions due to the tetrahedral geometry of the carbon center and the absence of rapidly inverting nitrogen centers in the primary amine functionality [5] [7].

Stereogenic Center Analysis

The stereogenic center analysis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol reveals a single chiral carbon atom located at position three of the propanol chain [1] [2]. This carbon atom is bonded to four distinct substituents: a primary amino group, a 4-bromo-3-chlorophenyl group, an ethanol chain, and a hydrogen atom [1] [2]. The presence of these four different substituents creates the necessary conditions for chirality and prevents rapid interconversion between enantiomeric forms [5] [7].

The nitrogen atom in the amino group does not contribute to the overall chirality of the molecule due to its trigonal pyramidal geometry and the associated rapid pyramidal inversion [3]. At room temperature, the energy barrier for nitrogen inversion (approximately 25 kilojoules per mole) allows for rapid interconversion between the two nitrogen configurations, effectively eliminating nitrogen-centered chirality [3].

The stability of the stereogenic center is enhanced by the bulky aromatic substituent, which provides steric hindrance and prevents racemization under normal conditions [5]. The electron-withdrawing effects of the bromine and chlorine substituents on the phenyl ring further stabilize the chiral center by reducing the electron density at the adjacent carbon atom [8].

Stereochemical FeatureDescriptionImpact on Stability
Chiral CarbonC-3 positionHigh stability
Substituent CountFour distinct groupsPrevents racemization
Nitrogen ConfigurationRapidly invertingNo contribution to chirality
Aromatic SubstitutionElectron-withdrawing halogensEnhanced stability

Conformational Analysis

Preferred Conformations

The conformational preferences of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are governed by multiple intramolecular interactions and steric considerations [9]. The amino alcohol backbone adopts conformations that minimize steric clashes while maximizing favorable electrostatic interactions [9]. The most stable conformations typically feature an intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen, forming a five-membered or six-membered ring structure [9].

Experimental studies on related amino alcohol systems have identified that conformations with gauche arrangements around the carbon-carbon bonds adjacent to the functional groups are generally preferred [9]. The dihedral angle between the hydroxyl group and the carbon chain (τ₁ = HOCC) typically adopts values near 60° or 300°, corresponding to gauche and gauche-prime configurations respectively [9]. Similarly, the skeletal arrangement (τ₂ = OCCN) shows preference for gauche conformations that facilitate intramolecular hydrogen bonding [9].

The presence of the bulky halogenated aromatic ring significantly influences the conformational landscape by introducing additional steric constraints [9]. The aromatic ring preferentially adopts orientations that minimize van der Waals repulsions with the amino and hydroxyl groups while maintaining optimal π-electron interactions [9].

Conformational ParameterPreferred RangeStabilizing Factor
HOCC Dihedral Angle60° or 300°Gauche effect
OCCN Dihedral Angle60° or 300°Hydrogen bonding
Aromatic OrientationAnti to amino groupSteric minimization
Hydrogen Bond Distance2.7-2.9 ÅOptimal overlap

Theoretical Modeling of Structural Stability

Computational studies employing density functional theory methods have provided detailed insights into the structural stability of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol [10] [9]. Geometry optimizations using the B3LYP functional with 6-311++G(d,p) basis sets have identified multiple stable conformations with relative energies typically ranging from 0 to 15 kilojoules per mole [9].

The global minimum energy conformation exhibits an intramolecular hydrogen bond between the hydroxyl oxygen and the amino nitrogen with a bond length of approximately 2.8 Å [9]. This interaction contributes approximately 10-15 kilojoules per mole to the overall stabilization energy [9]. Secondary conformations lacking this hydrogen bond are typically 5-10 kilojoules per mole higher in energy [9].

Molecular dynamics simulations have demonstrated that the conformational flexibility is primarily concentrated around the carbon-carbon single bonds, while the aromatic ring maintains its planar geometry [10]. The halogen substituents contribute to conformational stability through electrostatic interactions and halogen bonding effects with nearby hydrogen atoms [11].

The theoretical barrier for rotation around the carbon-nitrogen bond has been calculated to be approximately 8-12 kilojoules per mole, indicating moderate flexibility around this bond [9]. Conformational transitions between stable rotamers occur on timescales of nanoseconds to microseconds under ambient conditions [10].

Computational ParameterCalculated ValueMethod
Global Minimum Energy0 kJ/mol (reference)B3LYP/6-311++G(d,p)
Hydrogen Bond Energy10-15 kJ/molDFT calculation
Rotation Barrier (C-N)8-12 kJ/molTheoretical modeling
Conformational Range0-15 kJ/molEnergy optimization

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol exists as a solid at room temperature . The compound typically appears as white to off-white crystalline solid [2], which is characteristic of amino alcohol compounds containing aromatic substituents. This crystalline appearance is consistent with the structural features of similar halogenated aromatic amino alcohols, where the presence of both polar functional groups (amino and hydroxyl) and aromatic systems promotes ordered crystalline packing [3].

The compound possesses a chiral center at the carbon atom bearing the amino group, specifically in the (3S) configuration [4]. This stereochemical feature contributes to its specific physical properties and potential biological activities. The molecular formula is C₉H₁₁BrClNO with a molecular weight of 264.54 g/mol [4].

Solubility Profile

The solubility characteristics of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are governed by the interplay between its hydrophilic functional groups (amino and hydroxyl) and hydrophobic aromatic components with halogen substitution.

SolventSolubilityRationale
WaterModerately solubleAmino and hydroxyl groups enable hydrogen bonding with water molecules [5] [6]
MethanolSolubleStrong hydrogen bonding capability with both NH₂ and OH groups [5] [6]
EthanolSolubleEffective hydrogen bonding interactions similar to methanol [5] [6]
ChloroformSolubleHalogen-halogen interactions between solute and solvent [7]
AcetoneModerately solublePolar interactions with carbonyl oxygen
Diethyl EtherSlightly solubleLimited polar interactions with oxygen atoms
HexaneInsolubleHydrophobic nature prevents dissolution in non-polar solvents [6]

The solubility pattern follows the general trend observed for amino alcohols, where maximum solubility occurs in water with reduction to low solubility in non-polar solvents [6]. The presence of both bromine and chlorine substituents on the aromatic ring influences solubility by increasing molecular weight and hydrophobic character while potentially providing sites for halogen bonding interactions .

Melting and Boiling Points

Specific experimental melting and boiling point data for (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are not available in the current literature. However, based on structural analogs, estimations can be made:

For comparison, related compounds provide reference points:

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol: melting point 53-56°C [2]
  • 3-amino-3-(4-bromophenyl)-1-propanol: boiling point 348.6±27.0°C at 760 mmHg [8]

The presence of both bromine and chlorine substituents is expected to increase both melting and boiling points compared to mono-halogenated analogs due to:

  • Increased molecular weight (264.54 g/mol)
  • Enhanced intermolecular interactions through halogen bonding
  • Stronger van der Waals forces

Estimated melting point: 60-75°C (higher than mono-chloro analog due to additional bromine)
Estimated boiling point: 360-380°C at 760 mmHg (considering dual halogen substitution)

Density and Refractive Index

Direct experimental measurements of density and refractive index for (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are not reported in the available literature. Estimations based on structural analogs provide the following predictions:

Density: The compound is estimated to have a density of 1.5-1.7 g/cm³. This estimation is based on:

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol: 1.216 g/cm³ [2]
  • 3-amino-3-(4-bromophenyl)-1-propanol: 1.5±0.1 g/cm³ [8]

The dual halogen substitution (Br and Cl) increases the molecular mass density compared to mono-halogenated analogs.

Refractive Index: Estimated to be in the range of 1.55-1.60. This prediction is based on:

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol: 1.574 [2]
  • 3-(4-chlorophenyl)propanol: 1.545 [9]

The presence of heavy halogens (bromine and chlorine) typically increases the refractive index due to increased electron density and polarizability of the molecule.

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption spectrum of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol is dominated by electronic transitions within the substituted aromatic system. Key absorption features include [10] [11] [12]:

Primary Absorption Bands:

  • 280-320 nm: n→π* transitions involving the amino group lone pair and aromatic π* orbitals
  • 250-280 nm: π→π* transitions of the substituted benzene ring
  • Bathochromic shift expected due to halogen substitution, particularly bromine [10]

The halogen substituents (bromine and chlorine) cause:

  • Red shift of absorption maxima due to increased conjugation
  • Hyperchromic effect from enhanced molar absorptivity
  • Fine structure in absorption bands due to vibronic coupling [10]

The amino group contributes to the chromophore system through:

  • Lone pair donation to the aromatic π-system
  • n→π* transitions typically appearing at longer wavelengths with lower intensity [11]

Infrared Spectral Features

The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present [13] [14]:

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Medium-StrongHydrogen-bonded hydroxyl group [13]
N-H stretch3300-3500Medium-StrongPrimary amine asymmetric and symmetric stretching [13]
Aromatic C-H3000-3100MediumAromatic C-H stretching vibrations [13]
Aliphatic C-H2800-3000StrongCH₂ and CH stretching modes [13]
Aromatic C=C1450-1600MediumAromatic ring skeletal vibrations [13]
N-H bend1550-1640MediumPrimary amine bending vibrations [13]
C-O stretch1000-1300StrongPrimary alcohol C-O stretching [13]
C-Cl stretch600-800StrongCarbon-chlorine stretching vibration [13]
C-Br stretch500-700StrongCarbon-bromine stretching vibration [13]

Fingerprint Region (700-1200 cm⁻¹): Complex pattern of C-C, C-N, and halogen stretching modes providing molecular identification characteristics [14].

NMR Spectroscopic Profile

¹H NMR Characteristics [15] [16]:

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0-8.0Doublets/Multiplets2H
Benzylic CH4.5-5.0Triplet1H
CH₂OH3.5-4.0Triplet2H
CH₂CH₂1.8-2.2Multiplet2H
NH₂1.5-3.0Broad singlet2H
OH2.0-5.0Broad singlet1H

¹³C NMR Characteristics [17]:

The carbon spectrum displays distinct signals for:

  • Aromatic carbons: 120-140 ppm region with halogen-substituted carbons showing characteristic downfield shifts
  • Quaternary carbon (C-3): ~55-65 ppm bearing the amino group
  • CH₂OH carbon: ~60-65 ppm
  • CH₂ bridge: ~35-40 ppm

Halogen effects on NMR:

  • Chlorine substitution: Causes downfield shift of adjacent aromatic carbons
  • Bromine substitution: Similar but more pronounced downfield shift than chlorine [15]

Mass Spectrometric Fragmentation Patterns

The mass spectrum of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol exhibits characteristic fragmentation patterns typical of amino alcohols and halogenated aromatic compounds [18] [19]:

Molecular Ion: m/z 264 [M]⁺- with isotope pattern showing ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br distributions

Major Fragment Ions:

m/zIon FormulaFormation PathwayRelative Abundance
264[M]⁺-Molecular ionMedium
247[M-NH₃]⁺Loss of ammonia from amino group [18]High
219[M-NH₃-CO]⁺Sequential loss of NH₃ and CO [18]Medium
201[M-NH₃-H₂O-CO]⁺Loss of NH₃, H₂O, and CO [18]Medium
170C₁₁H₈NO⁺Cyclic rearrangement product [19]High
94C₆H₈N⁺Aniline-type fragment [19]Medium

Fragmentation Mechanisms:

  • α-Cleavage adjacent to the amino group leading to loss of NH₃
  • McLafferty rearrangement involving the propanol chain
  • Halogen loss occurring at higher collision energies
  • Aromatic stabilization of fragment ions containing the substituted benzene ring [19]

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.97125 g/mol

Monoisotopic Mass

262.97125 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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